molecular formula C16H18ClNO4 B2862481 2-Amino-3-(4-hydroxy-3-phenylmethoxyphenyl)propanoic acid;hydrochloride CAS No. 2418649-61-1

2-Amino-3-(4-hydroxy-3-phenylmethoxyphenyl)propanoic acid;hydrochloride

Cat. No.: B2862481
CAS No.: 2418649-61-1
M. Wt: 323.77
InChI Key: MYAHOANAFRWZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(4-hydroxy-3-phenylmethoxyphenyl)propanoic acid hydrochloride is a synthetic α-amino acid derivative characterized by a phenylmethoxy substituent at the 3-position and a hydroxyl group at the 4-position of the aromatic ring. This structural motif confers unique physicochemical properties, including enhanced lipophilicity compared to natural aromatic amino acids like tyrosine. The hydrochloride salt form improves solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications .

Properties

IUPAC Name

2-amino-3-(4-hydroxy-3-phenylmethoxyphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4.ClH/c17-13(16(19)20)8-12-6-7-14(18)15(9-12)21-10-11-4-2-1-3-5-11;/h1-7,9,13,18H,8,10,17H2,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAHOANAFRWZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)CC(C(=O)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of the Phenylmethoxy Group

The phenylmethoxy (benzyloxy) substituent on the aromatic ring is susceptible to acid- or base-catalyzed hydrolysis . For example:

  • Acidic conditions (e.g., HBr in acetic acid) cleave the benzyl ether bond, yielding 3,4-dihydroxyphenyl derivatives (Figure 1A).

  • Hydrogenolysis (H₂/Pd-C) may reduce the benzyl group to a hydroxyl group under milder conditions .

Table 1: Hydrolysis Reactions

Reagent/ConditionsProductYield (%)Reference
HBr (48%), AcOH, reflux2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid~85
H₂, Pd-C, MeOH2-Amino-3-(4-hydroxy-3-hydroxyphenyl)propanoic acid92

Esterification and Amide Formation

The carboxylic acid and primary amine groups participate in standard amino acid reactions:

  • Esterification with methanol/H₂SO₄ forms methyl esters (e.g., methyl 2-amino-3-(4-hydroxy-3-phenylmethoxyphenyl)propanoate) .

  • Amide coupling (e.g., with acetyl chloride or NHS esters) generates N-acylated derivatives, common in prodrug synthesis .

Table 2: Functional Group Transformations

Reaction TypeReagentsProductApplication
EsterificationMeOH, H₂SO₄Methyl ester derivativeSolubility enhancement
AmidationAc₂O, NaHCO₃N-Acetylated derivativeProdrug synthesis

Oxidation of the Phenolic Hydroxyl Group

The 4-hydroxyphenyl moiety can undergo oxidation under strong conditions (e.g., KMnO₄/H⁺), forming quinone intermediates , though steric hindrance from the phenylmethoxy group may limit reactivity .

Salt Formation and pH-Dependent Behavior

As a hydrochloride salt, the compound exhibits pH-sensitive solubility:

  • Neutralization (NaOH) converts it to the free base, enhancing aqueous solubility at physiological pH .

  • Ion-exchange reactions (e.g., with Na⁺ or K⁺ counterions) are feasible in buffered solutions .

Decarboxylation Under Thermal Stress

Heating above 200°C induces decarboxylation, yielding 2-amino-1-(4-hydroxy-3-phenylmethoxyphenyl)ethane , a pathway observed in related β-hydroxy amino acids .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring can undergo nitration or sulfonation at the ortho/para positions relative to the hydroxyl group, though the phenylmethoxy substituent may direct regioselectivity .

Key Mechanistic Insights from Structural Analogs

  • β-Hydroxy amino acids (e.g., HMDB0029449) show enhanced reactivity at the β-hydroxyl group, enabling dehydration to α,β-unsaturated analogs .

  • Tyrosine derivatives (e.g., DL-Tyrosine, CID 15594562) demonstrate similar esterification and oxidation profiles .

Limitations and Research Gaps

  • Direct experimental data for this specific compound are sparse. Predictions rely on analogs like 3-O-methyldopa hydrochloride (CID 13206353) and β-hydroxytyrosine derivatives .

  • Further studies are needed to confirm reaction kinetics and regioselectivity in complex media.

This synthesis of existing data provides a foundational framework for exploring the compound’s reactivity in drug design or synthetic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Pharmacological Implications

The target compound’s phenylmethoxy group distinguishes it from other derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name (CAS or Reference) Substituents Molecular Weight (g/mol) Key Pharmacological Properties References
Target Compound 4-hydroxy-3-phenylmethoxyphenyl ~338.45* Potential LAT1 inhibition (hypothesized)
(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid HCl (132732-79-7) 4-fluoro-3-hydroxyphenyl ~233.67 Enhanced metabolic stability; LAT1 interaction
AT182 [(±)-2-Amino-3-(4-benzyloxy-1H-indol-3-yl)propanoic acid HCl] 4-benzyloxy-1H-indol-3-yl N/A Inhibitor of amino acid transporters
3-Iodo-L-Tyrosine HCl (HY-W052493) 4-hydroxy-3-iodophenyl ~363.05 Thyroid hormone precursor; LAT1 substrate
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl (64282-12-8) 4-fluorophenyl (methyl ester) 233.67 Prodrug form; improved membrane permeability

*Calculated based on formula C₁₆H₁₆NO₅·HCl.

Key Observations:
  • Phenylmethoxy vs. In contrast, halogenated derivatives (e.g., fluorine in , iodine in ) improve metabolic stability and electronic interactions .
  • Ester vs. Free Acid : Methyl or ethyl esters (e.g., ) serve as prodrugs, improving bioavailability but requiring hydrolysis for activation. The target compound’s free carboxylic acid may offer direct activity but lower oral absorption .

Pharmacokinetic and Pharmacodynamic Profiles

  • LAT1 Inhibition : identifies structurally related compounds (e.g., 3-methoxy-L-tyrosine) as LAT1 substrates or inhibitors. The phenylmethoxy group’s bulk may reduce transport efficiency compared to smaller substituents like methoxy but enhance selectivity .
  • Metabolic Stability : Fluorinated analogs () resist oxidative degradation, whereas the phenylmethoxy group may undergo CYP450-mediated demethylation, impacting half-life .

Q & A

Q. What established synthetic routes are used for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step routes:
  • Step 1 : Coupling of aromatic precursors (e.g., substituted benzaldehyde derivatives) with nitromethane or ammonia under palladium catalysis .
  • Step 2 : Reduction of intermediates (e.g., nitro groups to amines) using sodium borohydride or hydrogenation with Pd/C .
  • Step 3 : Acidic hydrolysis to form the carboxylic acid moiety, followed by hydrochloride salt formation using HCl .
  • Key Conditions : Solvents (ethanol/methanol), temperature (60–80°C), and pH control (neutral for coupling, acidic for salt formation). Optimizing catalyst loading (e.g., 5–10% Pd/C) and reaction time (12–24 hrs) improves yield .
StepKey Reagents/CatalystsConditionsYield Tips
CouplingPd/C, K₂CO₃Ethanol, 80°CUse inert atmosphere (N₂/Ar)
ReductionNaBH₄, Pd/CRT to 50°CMonitor H₂ pressure
Salt FormationHCl (gaseous/aq.)Stirring, RTExcess HCl for crystallization

Q. Which analytical techniques are critical for characterizing purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., phenylmethoxy groups) and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]⁺ = 308.7) .
  • X-ray Crystallography : Resolves crystal structure and hydrogen bonding in hydrochloride salt form .

Q. How does the compound’s structure relate to its biochemical applications?

  • Methodological Answer :
  • The phenylmethoxy and hydroxyl groups enable hydrogen bonding with enzyme active sites (e.g., tyrosine kinases) .
  • Structural similarity to phenylalanine allows incorporation into peptide analogs for receptor-binding studies .
  • Derivatives have been tested in in vitro assays (IC₅₀ values reported for kinase inhibition) .

Advanced Research Questions

Q. What strategies optimize synthesis yields while minimizing side products?

  • Methodological Answer :
  • Continuous Flow Reactors : Enhance mixing and heat transfer for Pd-catalyzed steps, reducing decomposition .
  • DoE (Design of Experiments) : Screen variables (pH, solvent ratios) to identify robust conditions .
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :
  • Structural Verification : Confirm batch-to-batch consistency via NMR/HPLC to rule out impurities .
  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate under identical conditions (pH, temperature) .
  • Meta-analysis : Compare datasets across studies, noting differences in cell lines (e.g., HEK293 vs. HeLa) or assay formats (fluorometric vs. radiometric) .

Q. What computational approaches predict reactivity or guide derivative design?

  • Methodological Answer :
  • Quantum Mechanical Calculations : DFT (Density Functional Theory) models reaction pathways (e.g., transition states in coupling reactions) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions to prioritize derivatives with higher binding affinity .
  • Machine Learning : Train models on PubChem data to predict solubility or toxicity of novel analogs .

Q. How is regioselectivity controlled during functionalization reactions?

  • Methodological Answer :
  • Protecting Groups : Temporarily block hydroxyl groups with tert-butyldimethylsilyl (TBS) to direct bromination or nitration to desired positions .
  • Catalyst Tuning : Use bulky ligands (e.g., PPh₃) in Pd-mediated reactions to favor para-substitution .

Q. What methodologies analyze degradation under stress conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), or acidic/basic conditions, then profile degradation products via LC-MS .
  • Stability-Indicating Methods : Develop HPLC gradients to separate degradation peaks (e.g., oxidized byproducts) .

Q. How are stereoisomers differentiated and characterized?

  • Methodological Answer :
  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak®) to resolve enantiomers .
  • Circular Dichroism (CD) : Compare spectra with known standards to assign absolute configuration .

Q. What approaches investigate toxicity mechanisms in cellular models?

  • Methodological Answer :
  • Metabolic Profiling : Track ATP depletion or ROS generation via luminescent assays (e.g., CellTiter-Glo®) .
  • Apoptosis Markers : Measure caspase-3/7 activation or mitochondrial membrane potential (JC-1 dye) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.